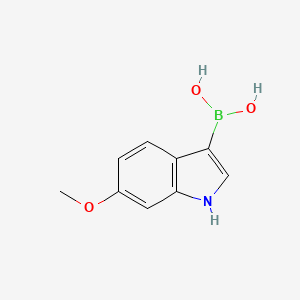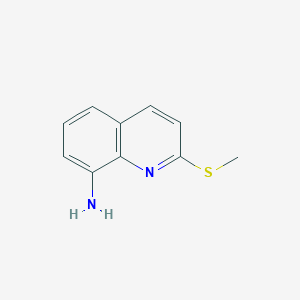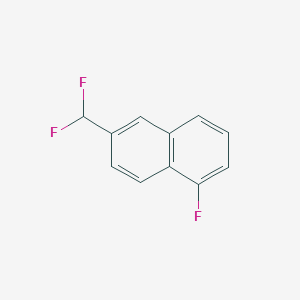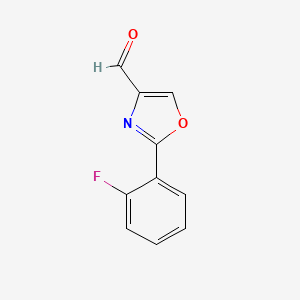
(R)-6-Methylchroman-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Methylchroman-3-carboxylic acid is a chiral compound belonging to the class of chroman derivatives Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methylchroman-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 6-methylchroman.
Oxidation: The methyl group at the 6-position is oxidized to form a carboxylic acid group. This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods: In an industrial setting, the production of ®-6-Methylchroman-3-carboxylic acid may involve:
Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent product quality and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the ®-enantiomer, thereby bypassing the need for chiral resolution.
Análisis De Reacciones Químicas
Types of Reactions: ®-6-Methylchroman-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Formation of more oxidized derivatives such as aldehydes or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-6-Methylchroman-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique stereochemistry and biological activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-6-Methylchroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.
Comparación Con Compuestos Similares
6-Methylchroman-3-carboxylic acid (racemic mixture): Contains both ®- and (S)-enantiomers.
Chroman-3-carboxylic acid: Lacks the methyl group at the 6-position.
6-Methylchroman-2-carboxylic acid: The carboxylic acid group is at the 2-position instead of the 3-position.
Uniqueness: ®-6-Methylchroman-3-carboxylic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its racemic mixture or other positional isomers.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(3R)-6-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
UUHUXJJYCVPIDW-SECBINFHSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)OC[C@@H](C2)C(=O)O |
SMILES canónico |
CC1=CC2=C(C=C1)OCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11903658.png)


![3-Methylthieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11903666.png)









![{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea](/img/structure/B11903742.png)
